5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-Benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzyl group and two methyl groups attached to a pyrrolopyrrole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-Benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved binding affinity or selectivity.
Industry: In industry, this compound is used in the manufacture of various products, including materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-Benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
2-Benzyl-5-(4-methoxybenzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Uniqueness: 5-Benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione stands out due to its specific structural features, such as the presence of two methyl groups and a benzyl group
Properties
IUPAC Name |
5-benzyl-2,4-dimethyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13-12(14(18)16(2)15(13)19)9-17(10)8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNLQTVMJRFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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